molecular formula C12H8BrNO2 B13916589 5-(2-Bromophenyl)nicotinic acid

5-(2-Bromophenyl)nicotinic acid

Cat. No.: B13916589
M. Wt: 278.10 g/mol
InChI Key: XTVUCKIPKHGAIW-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromophenyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: 2-bromophenylboronic acid, 5-bromonicotinic acid

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient for large-scale production, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: Quinones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 5-(2-Bromophenyl)nicotinic acid is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. Compared to its chlorinated analogs, the bromine atom provides different reactivity and interaction profiles, making it a valuable compound for targeted applications in medicinal and materials chemistry .

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

5-(2-bromophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16)

InChI Key

XTVUCKIPKHGAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Br

Origin of Product

United States

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